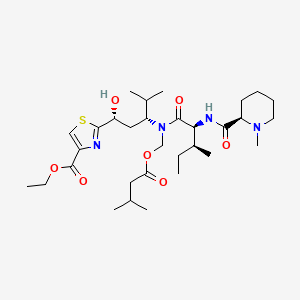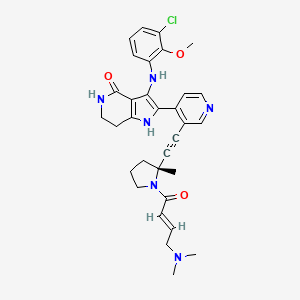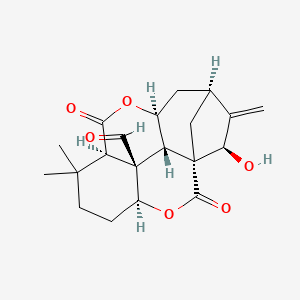
Tubulysin A intermediate-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulysin A intermediate-1 is a crucial intermediate in the synthesis of the cytotoxic peptide Tubulysin A. Tubulysin A is an antibiotic and apoptosis inducer isolated from myxobacteria. It exhibits anti-angiogenic, anti-microtubule, anti-mitotic, and anti-proliferative activities. Tubulysin A arrests cells in the G2/M phase, effectively inhibiting tubulin polymerization and inducing depolymerization of detached microtubules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tubulysin A intermediate-1 involves multiple steps, including the use of stereoselective catalysis and multicomponent reactions. One approach is the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), which are known for their efficiency in forming multiple bonds in one-pot reactions with minimal waste . These reactions are often catalyzed by Lewis acids or chiral phosphoric acid catalysts to control the stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include on-resin synthesis to streamline the production and reduce the need for intermediate purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Tubulysin A intermediate-1 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
Tubulysin A intermediate-1 is widely used in scientific research due to its role in the synthesis of Tubulysin A. Its applications include:
Chemistry: Used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its potent cytotoxicity against cancer cells
Industry: Utilized in the production of Tubulysin A and its analogs for pharmaceutical applications.
Mécanisme D'action
Tubulysin A intermediate-1 exerts its effects by inhibiting the polymerization of the cytoskeletal protein tubulin, leading to the induction of apoptosis. This mechanism involves binding to the peptide binding site of tubulin, preventing its assembly into microtubules . The disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and subsequent cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pretubulysin: A biosynthetic intermediate in the production of tubulysins, known for its potent anticancer activity.
Dolastatin 10: A natural product that binds to the peptide site of tubulin and exhibits similar cytotoxic properties.
Hemiasterlin: Another tubulin-binding agent with potent antiproliferative activity.
Uniqueness
Tubulysin A intermediate-1 is unique due to its specific role in the synthesis of Tubulysin A, a compound with exceptional anticancer properties. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a valuable tool in cancer research and drug development .
Propriétés
Formule moléculaire |
C31H52N4O7S |
|---|---|
Poids moléculaire |
624.8 g/mol |
Nom IUPAC |
ethyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C31H52N4O7S/c1-9-21(7)27(33-28(38)23-13-11-12-14-34(23)8)30(39)35(18-42-26(37)15-19(3)4)24(20(5)6)16-25(36)29-32-22(17-43-29)31(40)41-10-2/h17,19-21,23-25,27,36H,9-16,18H2,1-8H3,(H,33,38)/t21-,23+,24+,25+,27-/m0/s1 |
Clé InChI |
OMVIMYIBTSIOPG-MVRIJGFHSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)[C@H]2CCCCN2C |
SMILES canonique |
CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)C2CCCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)

![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)



![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)


![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)

